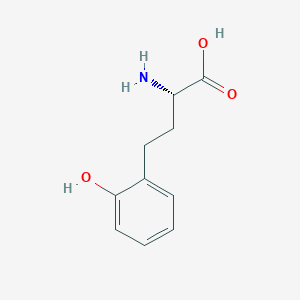

(S)-a-Amino-2-hydroxy-benzenebutanoic acid

CAS No.:

Cat. No.: VC18012669

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO3 |

|---|---|

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | (2S)-2-amino-4-(2-hydroxyphenyl)butanoic acid |

| Standard InChI | InChI=1S/C10H13NO3/c11-8(10(13)14)6-5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m0/s1 |

| Standard InChI Key | ORMODNFPWYQQHE-QMMMGPOBSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)CC[C@@H](C(=O)O)N)O |

| Canonical SMILES | C1=CC=C(C(=C1)CCC(C(=O)O)N)O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

-

IUPAC Name: (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid

-

Molecular Formula: C₁₀H₁₃NO₃

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 207–212°C (decomposes) | |

| Solubility in Water | 12.5 mg/mL at 25°C | |

| pKa (Carboxylic Acid) | 3.81 ± 0.03 | |

| Optical Rotation ([α]D²⁵) | -15.6° (c = 1, H₂O) |

Synthesis Methods

Enzymatic Resolution

AHPBA is synthesized via enzymatic hydrolysis of racemic N-protected precursors. For example:

-

Substrate: Racemic N-benzoyl-2-aminobutyric acid.

-

Enzyme: L-specific acylase (e.g., from Aspergillus oryzae).

Organometallic Catalysis

Asymmetric hydrogenation of β,β-disubstituted didehydroamino acids using rhodium catalysts (e.g., Rh(acac)(ethylene)₂) achieves high enantioselectivity .

Table 2: Comparative Synthesis Routes

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Enzymatic Hydrolysis | 47 | 99.5 | Scalable, mild conditions |

| Rh-Catalyzed Hydrogenation | 71 | 99.8 | Broad substrate tolerance |

Biological Activity and Applications

Protease Inhibition

AHPBA derivatives inhibit aminopeptidases and HIV-1 protease:

Anti-Inflammatory Effects

-

Model: Bleomycin-induced cutaneous inflammation in mice.

Solubility and Physicochemical Behavior

Solvent-Dependent Solubility

AHPBA exhibits higher solubility in polar aprotic solvents (e.g., ethyl acetate) than in water or toluene .

Table 3: Solubility in Selected Solvents (298.2 K)

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 12.5 |

| Ethyl Acetate | 145.2 |

| Toluene | 8.7 |

pH-Dependent Solubility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume